Ethyl 2-butyl-6-chloronicotinate
Description
Ethyl 2-butyl-6-chloronicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with a chlorine atom at position 6, a butyl group at position 2, and an ethyl ester at the carboxyl position. The butyl group at position 2 distinguishes it from shorter-chain analogs, likely enhancing lipophilicity and influencing reactivity or bioavailability .
Properties
Molecular Formula |
C12H16ClNO2 |
|---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
ethyl 2-butyl-6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C12H16ClNO2/c1-3-5-6-10-9(12(15)16-4-2)7-8-11(13)14-10/h7-8H,3-6H2,1-2H3 |
InChI Key |
VBRFKCCJGQPUJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(C=CC(=N1)Cl)C(=O)OCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Ethyl 2-butyl-6-chloronicotinate (hypothetical data inferred from analogs) with structurally related compounds:
Key Observations:
- Substituent Position : Chlorine at position 6 (as in Ethyl 6-chloronicotinate) may influence electronic properties differently compared to positions 2 or 4 due to resonance effects .
- Alkyl Chains : The butyl group in the target compound likely enhances lipophilicity (logP ~3.5–4.0 estimated) compared to methyl or ethyl substituents, impacting membrane permeability .
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